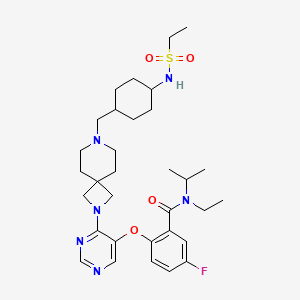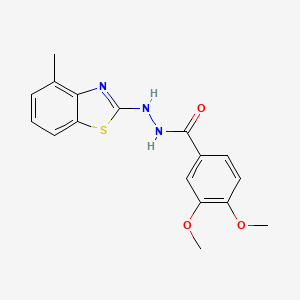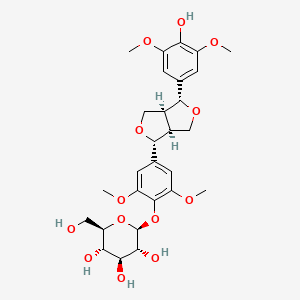
エピシリンガレシノール 4'-O-β-D-グルコピラノシド
概要
説明
Episyringaresinol 4’-O-β-D-glncopyranoside, also known as compound 22, is a natural compound isolated from Alhagi sparsifolia Shap . It is a potential neuroinflammatory inhibitor .
Molecular Structure Analysis
The molecular formula of Episyringaresinol 4’-O-β-D-glncopyranoside is C28H36O13 and it has a molecular weight of 580.58 . The compound belongs to the class of Phenylpropanoids, Lignans, Phenols, and Monophenols .Physical and Chemical Properties Analysis
Episyringaresinol 4’-O-β-D-glncopyranoside is a solid compound with a white to off-white color . It is soluble in DMSO at a concentration of 100 mg/mL .科学的研究の応用
神経炎症抑制剤
エピシリンガレシノール 4'-O-β-D-グルコピラノシドは、植物アルハギ・スパルシフォリアから単離された天然化合物であり、神経炎症抑制剤としての可能性が示されています 。これは、炎症が重要な役割を果たす神経疾患の治療に使用できる可能性があることを示唆しています。
神経保護剤
研究により、エピシリンガレシノール 4'-O-β-D-グルコピラノシドは神経保護効果があることが示されています 。 コルチコステロン誘導PC12細胞をin vitro不安モデルとして使用した研究では、この化合物は細胞増殖を促進し、乳酸脱水素酵素の放出を減少させ、アポトーシスを抑制し、ミトコンドリア膜電位値を改善し、細胞内カルシウム濃度を低下させました 。これらの知見は、神経変性疾患や精神疾患の治療における潜在的な用途を示唆しています。
ナノテクノロジーおよび環境科学における研究ツール
その複雑な構造のため、エピシリンガレシノール 4'-O-β-D-グルコピラノシドは、ナノテクノロジーおよび環境科学における研究ツールとして使用できます。その独自の特性は、これらの分野の進歩に貢献する可能性があります。
医学における潜在的な用途
この化合物の多様な特性は、医学のさまざまな分野で関心の的となっています。ただし、その潜在的な用途を完全に理解するには、さらなる研究が必要です。
作用機序
Target of Action
Episyringaresinol 4’-O-beta-D-glncopyranoside, also known as (-)-Syringaresinol 4-O-β-D-glucopyranosi, is a natural potential neuroinflammatory inhibitor . It has been found to inhibit the proliferation of human promyelocytic HL-6 cells . The compound’s primary target is the NO production in LPS-induced N9 microglial cells .
Mode of Action
The compound interacts with its targets by inhibiting NO production in LPS-induced N9 microglial cells . This inhibition occurs in a dose-independent manner . It also inhibits the proliferation of human promyelocytic HL-6 cells through G (1) arrest and induction of apoptosis .
Result of Action
The result of Episyringaresinol 4’-O-beta-D-glncopyranoside’s action is the inhibition of NO production in LPS-induced N9 microglial cells . This leads to a potential reduction in neuroinflammation . Additionally, the compound induces G (1) arrest and apoptosis in human promyelocytic HL-6 cells, inhibiting their proliferation .
Safety and Hazards
生化学分析
Biochemical Properties
Episyringaresinol 4’-O-beta-D-glncopyranoside plays a significant role in biochemical reactions. It has been found to inhibit NO production in LPS-induced N9 microglial cells
Cellular Effects
In vitro studies have shown that Episyringaresinol 4’-O-beta-D-glncopyranoside can inhibit the proliferation of human promyelocytic HL-6 cells . It does this through G1 arrest and induction of apoptosis . This suggests that it may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to inhibit NO production in a dose-independent manner
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20-,22-,23+,24-,25+,26+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGQSIIQPAQ-FKLBZQFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430383.png)
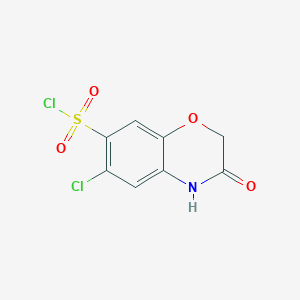
![Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2430385.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2430386.png)

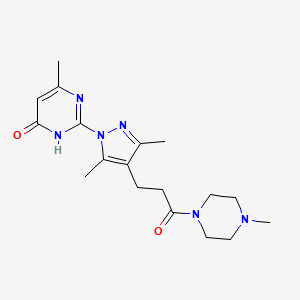

![2-(2-(Diethylamino)ethyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2430394.png)
![{4-[(3-Chlorophenyl)methoxy]-2-fluorophenyl}boronic acid](/img/structure/B2430395.png)
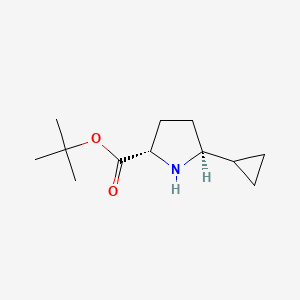
![2-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2430397.png)

